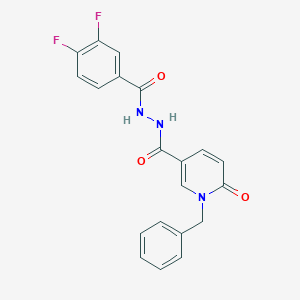

![molecular formula C15H25ClN2O3 B6575005 N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide hydrochloride CAS No. 3413-64-7](/img/structure/B6575005.png)

N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide hydrochloride

概要

説明

科学的研究の応用

Mefexamide hydrochloride is widely used in scientific research due to its psychostimulant properties. Some of its applications include:

Neuroscience Research: It is used to study the effects of psychostimulants on the central nervous system and to investigate the reversal of psychodepressant effects induced by sedatives.

Pharmacological Studies: Mefexamide hydrochloride is used in pharmacological studies to understand its mechanism of action and potential therapeutic applications.

Toxicology: It is used in toxicological studies to assess its safety profile and potential side effects.

作用機序

メフェキサミド塩酸塩は、中枢神経系を刺激することによって効果を発揮します。 ジアゼパムおよびベンゾジアゼピン系の鎮静剤によって誘発される精神抑制効果を逆転させることができます . その作用機序に関与する正確な分子標的および経路は完全には理解されていませんが、脳内の神経伝達物質系と相互作用すると考えられています .

6. 類似の化合物との比較

メフェキサミド塩酸塩は、ジアゼパムおよびベンゾジアゼピン系の鎮静剤の効果を逆転させるという特定の能力のために、精神刺激剤の中でユニークです . 類似の化合物には、以下が含まれます。

アンフェタミン: ドーパミンやノルエピネフリンなどの神経伝達物質の放出を増加させる、よく知られた精神刺激剤です。

メチルフェニデート: 脳内のドーパミンとノルエピネフリンのレベルを上げることで、注意欠陥多動性障害(ADHD)の治療に使用される別の精神刺激剤です。

モダフィニル: ナルコレプシーやその他の睡眠障害の治療に使用される覚醒促進剤.

メフェキサミド塩酸塩は、特定の鎮静剤の効果を逆転させるという特定の用途のために際立っており、神経科学および薬理学的研究における貴重なツールとなっています .

実験室実験の利点と制限

N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide hydrochloride has several advantages and limitations when used in laboratory experiments. It has been found to be stable and easy to synthesize, and it has a relatively low toxicity. However, it is not very soluble in water, so it can be difficult to dissolve in solutions for laboratory experiments.

将来の方向性

There are several potential future directions for research involving N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide hydrochloride. These include further studies into its mechanism of action, further studies into its effects on the body, and further studies into its potential therapeutic applications. Additionally, further studies into its potential toxic effects and its potential for drug interactions are also needed. Other potential future directions include studies into its use as a biomarker for disease and its potential use as an imaging agent.

合成法

N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide hydrochloride can be synthesized in a two-step process, beginning with the reaction of 4-methoxyphenol and diethylaminoethanol in aqueous acetic acid. This reaction forms the N-diethylaminoethyl-4-methoxyphenol, which is then reacted with acetyl chloride in anhydrous pyridine to form this compound.

Safety and Hazards

生化学分析

Biochemical Properties

Mefexamide Hydrochloride is a particular psychostimulant that is capable of reversing the psychodepressant effects induced by diazepam and benzodiazepine sedatives

Cellular Effects

Mefexamide Hydrochloride’s cellular effects are primarily related to its psychostimulant properties. It is known to reverse the psychodepressant effects induced by diazepam and benzodiazepine sedatives

Molecular Mechanism

It is known to exert its effects as a psychostimulant, capable of reversing the psychodepressant effects induced by diazepam and benzodiazepine sedatives

準備方法

合成経路と反応条件: メフェキサミド塩酸塩は、p-メトキシフェノキシ酢酸とジエチルアミンをカップリング剤の存在下で反応させることによって合成することができます . この反応は通常、次のステップを含みます。

中間体の形成: p-メトキシフェノキシ酢酸をチオニルクロリドと反応させて、対応する酸塩化物を形成します。

アミド化: 次に、酸塩化物をジエチルアミンと反応させて、アミド中間体を形成します。

塩酸塩の形成: アミド中間体を塩酸で処理して、メフェキサミド塩酸塩を形成します。

工業的製造方法: メフェキサミド塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、高純度と収率を確保するために、反応条件、精製ステップ、および品質保証の厳格な管理が含まれます .

化学反応の分析

反応の種類: メフェキサミド塩酸塩は、以下を含むいくつかのタイプの化学反応を起こします。

一般的な試薬と条件:

加水分解: 加水分解反応には、一般的に塩酸が使用されます。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を酸化反応に使用することができます。

主要な生成物:

加水分解: p-メトキシフェノキシ酢酸とジエチルアミン。

酸化: p-ヒドロキシフェノキシ酢酸.

4. 科学研究への応用

メフェキサミド塩酸塩は、精神刺激作用のため、科学研究で広く使用されています。いくつかの用途には、以下が含まれます。

類似化合物との比較

Mefexamide hydrochloride is unique among psychostimulants due to its specific ability to reverse the effects of diazepam and benzodiazepine sedatives . Similar compounds include:

Amphetamine: A well-known psychostimulant that increases the release of neurotransmitters such as dopamine and norepinephrine.

Methylphenidate: Another psychostimulant used to treat attention deficit hyperactivity disorder (ADHD) by increasing dopamine and norepinephrine levels in the brain.

Modafinil: A wakefulness-promoting agent used to treat narcolepsy and other sleep disorders.

Mefexamide hydrochloride stands out due to its specific application in reversing the effects of certain sedatives, making it a valuable tool in neuroscience and pharmacological research .

特性

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)11-10-16-15(18)12-20-14-8-6-13(19-3)7-9-14;/h6-9H,4-5,10-12H2,1-3H3,(H,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBHPHPHZHAOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1227-61-8 (Parent) | |

| Record name | Mefexamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045862 | |

| Record name | Mefexamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-64-7, 1227-61-8 | |

| Record name | Acetamide, N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefexamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mefexamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mefexamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFEXAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M00ED8AW1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6574927.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6574932.png)

![4,6-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6574940.png)

![2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6574943.png)

![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6574949.png)

![7-(furan-2-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6574966.png)

![7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6574969.png)

![N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6574976.png)

![2,5-dichloro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide](/img/structure/B6574989.png)

![4-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide](/img/structure/B6574991.png)